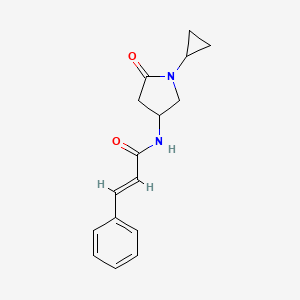
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cinnamamide, also known as CPPC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPC is a cinnamamide derivative that has a cyclopropyl group attached to the pyrrolidin-3-one moiety. This compound has shown promising results in various studies, making it a subject of interest for researchers.
Scientific Research Applications
Synthetic Chemistry Applications
- Copper-catalyzed Oxidative Cyclization : A study demonstrates the copper-catalyzed tandem oxidative cyclization of cinnamamides with benzyl hydrocarbons through direct cross-dehydrogenative coupling, allowing rapid access to diverse dihydroquinolinones in a single step (Zhou et al., 2014).
- Silver-Catalyzed Radical-Involved Cascade Cyclization : Another research highlights a silver-catalyzed phosphorus radical promoted cyclization of cinnamamides, leading to the simultaneous formation of C-C and C-P bonds with excellent chemo- and diastereoselectivity (Xu et al., 2017).
Pharmacological Applications
- Antifungal and Insecticidal Activities : Cinnamamide derivatives have been shown to exhibit significant fungicidal and nematicidal activities, with certain derivatives displaying inhibition ratios of up to 90% against specific plant pathogens (Xiao et al., 2011).
- Antimicrobial Activity : Amido linked bis heterocycles derived from cinnamamide derivatives demonstrated potent antimicrobial properties against Bacillus subtilis and antifungal activity against Penicillium chrysogenum (Padmavathi et al., 2011).
- Anticancer Potentials : Novel 2-(aroylamino)cinnamamide derivatives have been introduced with potent cytotoxic activities against colon cancer, mediated by dual apoptotic signal activation and oxidative stress, showcasing significant selectivity over non-cancerous cell lines (Omar et al., 2020).
Analytical and Structural Chemistry
- Synthesis and Characterization : The synthesis and crystal structure of N-(3-nitrophenyl)cinnamamide have been reported, providing insights into the molecular architecture and potential reactivity of such compounds (Lee et al., 2019).
Broader Chemical and Biological Insights
- Antioxidant Properties : Studies reveal that cinnamic acid derivatives, including those related to cinnamamide, possess potent antioxidant properties, contributing to their pharmacological activities (De et al., 2011).
properties
IUPAC Name |
(E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-15(9-6-12-4-2-1-3-5-12)17-13-10-16(20)18(11-13)14-7-8-14/h1-6,9,13-14H,7-8,10-11H2,(H,17,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCMGTQUORPEEN-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2CC(CC2=O)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

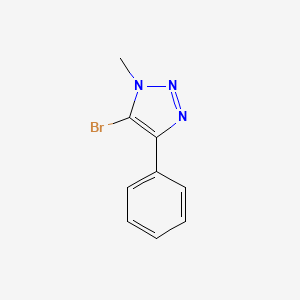

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2755921.png)
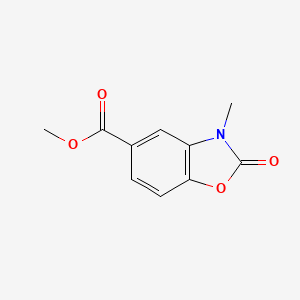
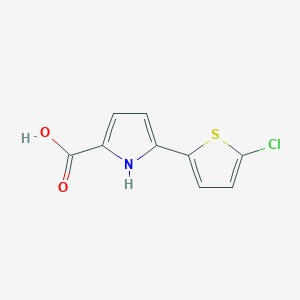
![3-Chloro-5-methylimidazo[1,2-a]pyridine](/img/structure/B2755926.png)
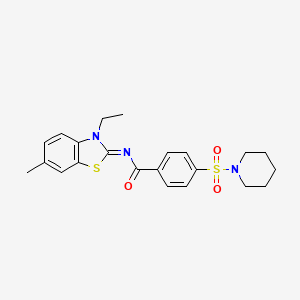
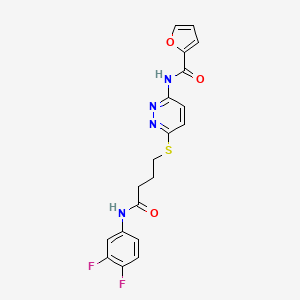
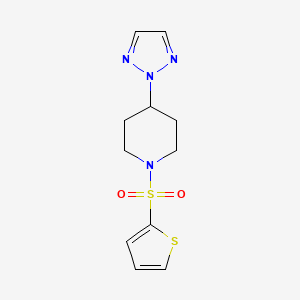
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2755938.png)
![(Z)-methyl 2-(2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2755939.png)
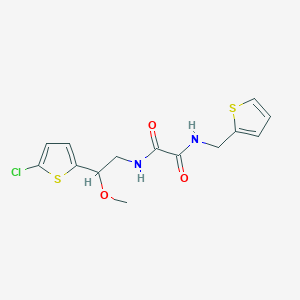
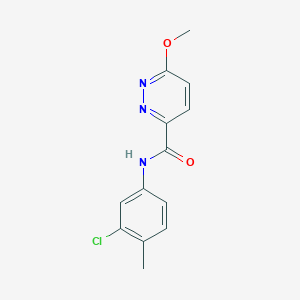
![Methyl 4-((9-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2755942.png)